

1-Ethoxypent-1-ene vs 1-Pentene reactivity comparison

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Compound Focus: 1-Ethoxypent-1-ene

CAS No.: 5909-75-1

Cat. No.: S6595720

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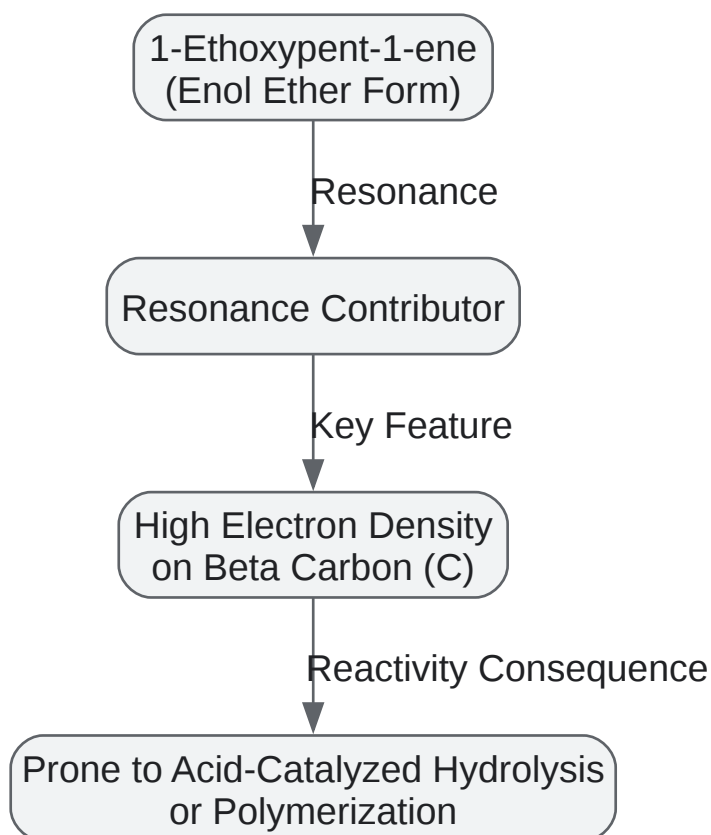
Chemical Structures and Key Properties

The table below summarizes the basic characteristics of these two compounds.

Feature	1-Pentene (a simple alkene)	1-Ethoxypent-1-ene (an enol ether)
CAS Number	109-67-1 [1]	5909-75-1 [2]
Molecular Formula	C ₅ H ₁₀ [1]	C ₇ H ₁₄ O [2]
Structure	CH ₂ =CH-CH ₂ -CH ₂ -CH ₃	CH ₃ -CH ₂ -CH ₂ -CH=CH-O-CH ₂ -CH ₃
Canonical SMILES	-	CCCC=COCC [2]
Key Functional Group	Terminal C=C double bond	C=C double bond conjugated with an oxygen atom (enol ether)
Electronic Effect	Electron density at the double bond is slightly increased by the alkyl group (hyperconjugation) [3].	Strong electron donation from the oxygen atom into the double bond via resonance (p-π conjugation).

Reactivity Comparison

The "enol ether" structure makes **1-Ethoxypent-1-ene** significantly more reactive than 1-Pentene in certain reactions, while being less stable in others, particularly in the presence of acids.



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*Diagram: The resonance stabilization in **1-Ethoxypent-1-ene** leads to its key reactivity. The oxygen atom donates electron density to the adjacent carbon, creating a region with high electron density that is highly nucleophilic but also susceptible to acid attack.*

Electrophilic Addition

- **1-Pentene:** Undergoes standard electrophilic addition reactions (e.g., with HBr) following Markovnikov's rule. The initial event is the electrophile (E^+) attacking the less substituted carbon of the double bond [3].
- **1-Ethoxypent-1-ene:** The oxygen atom's strong electron donation makes the beta carbon (C) highly nucleophilic. It is **much more reactive** toward electrophiles than 1-Pentene. However, under acidic

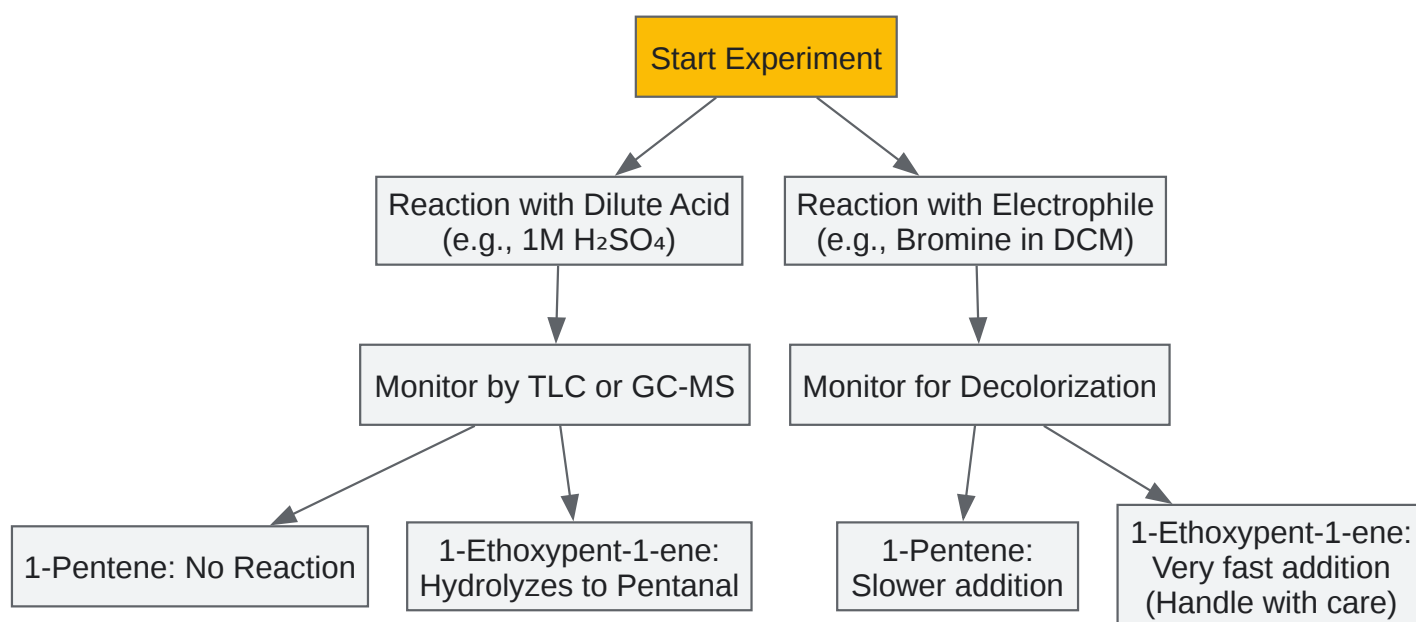
conditions, the intermediate carbocation is often so stable that it leads to rapid hydrolysis, breaking the C-O bond instead of forming a simple addition product.

Stability and Hydrolysis

- **1-Pentene:** A stable compound that can be stored indefinitely if protected from light and air (to prevent peroxidation).
- **1-Ethoxypent-1-ene: Unstable in the presence of acids.** It is rapidly hydrolyzed by even dilute acids to yield **pentanal** (an aldehyde) and ethanol [2]. This is a defining reaction for enol ethers.

Suggested Experimental Approaches for Comparison

Since specific protocols were not found, here are standard experiments you could perform to compare their reactivity, with a key consideration for handling the enol ether.



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*Diagram: A proposed workflow for experimentally comparing the reactivity of 1-Pentene and **1-Ethoxypent-1-ene**, highlighting their divergent behaviors.*

Critical Safety Note for **1-Ethoxypent-1-ene**: All acid-catalyzed experiments must be conducted with great caution, as the reaction can be exothermic and rapid.

Protocol 1: Qualitative Test for Acid Hydrolysis

- **Objective:** To demonstrate the drastic difference in stability under acidic conditions.
- **Method:** Add one drop of each compound to two separate test tubes containing 2 mL of a cold, dilute sulfuric acid solution (e.g., 1% v/v). Gently shake and observe. The hydrolysis of **1-Ethoxypent-1-ene** can be monitored by the formation of pentanal, which can be detected by its characteristic odor or by using Tollens' reagent to confirm the presence of an aldehyde.
- **Expected Result:** 1-Pentene will show little to no change. **1-Ethoxypent-1-ene** will react rapidly.

Protocol 2: Relative Rate of Electrophilic Addition

- **Objective:** To compare the nucleophilicity of the two alkenes.
- **Method:** Dissolve a precise amount of each compound separately in an inert solvent like dichloromethane at a constant temperature. Add a solution of bromine in the same solvent and monitor the time taken for the bromine color to discharge. Using a UV-Vis spectrometer to track the disappearance of bromine at 410 nm would provide quantitative data.
- **Expected Result:** The bromine color will fade significantly faster for **1-Ethoxypent-1-ene** than for 1-Pentene, confirming its higher electron density and nucleophilicity.

Conclusion

In summary, **1-Ethoxypent-1-ene** is not a direct, more reactive analogue of 1-Pentene; it is a different class of molecule with a distinct and highly reactive electron-rich double bond. Its primary reactivity is defined by its **lability under acidic conditions**, leading to hydrolysis, whereas 1-Pentene undergoes more traditional alkene addition chemistry.

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References

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2. CAS 5909-75-1 -Ethoxy-1-ene - Alfa Chemistry pentene [alfa-chemistry.com]
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